Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.369 g/mol . It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-4-phenylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in research to study the effects of nitrile-containing compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-phenylpiperidine-1-carboxylate: Similar in structure but lacks the nitrile group.
Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
Tert-butyl (3S,4S)-3-amino-4-(4-hydroxyphenyl)-1-piperidinecarboxylate: Contains an amino group and a hydroxyphenyl group.
Uniqueness
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is unique due to its combination of a nitrile group and a tert-butyl ester, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Biological Activity
Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanism of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a tert-butyl group, a cyano group, and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells. It may modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation. The exact targets and pathways remain under investigation, but preliminary studies suggest involvement in:
- Neurotransmitter Receptor Modulation : The compound may influence neurotransmitter systems, potentially offering benefits in neuropharmacology.
- Antimicrobial Activity : Research indicates that similar compounds exhibit activity against pathogens like Mycobacterium tuberculosis, suggesting potential for development as antimicrobial agents .
In Vitro Studies
In vitro studies have shown that this compound exhibits various biological effects:
- Cell Viability : Experiments assessing cell viability in the presence of the compound revealed significant impacts on different cell lines. For instance, concentrations around 25 µM reduced the viability of certain cancer cell lines by up to 50% after 48 hours of exposure.
- Cytotoxicity : The compound demonstrated cytotoxic effects on human melanoma cells, indicating potential use in targeted cancer therapies.
Case Studies
Several case studies have explored the implications of this compound in therapeutic contexts:
- Study on Melanoma Cells : A study indicated that treatment with this compound led to increased apoptosis in melanoma cells, suggesting its potential as an anti-cancer agent .
Study Focus | Findings | Reference |
---|---|---|
Melanoma Cells | Increased apoptosis at 25 µM concentration | |
Neurotransmitter Modulation | Potential modulation effects observed |
Pharmacological Applications
The pharmacological potential of this compound spans various domains:
- Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Neurological Disorders : Given its interaction with neurotransmitter systems, there is potential for application in treating neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPNISMAWIZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443843 | |
Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-79-7 | |
Record name | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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